molecular formula C19H16FNO B3139138 3-((4-Fluorophenyl)amino)-1-(naphthalen-2-yl)propan-1-one CAS No. 477320-50-6

3-((4-Fluorophenyl)amino)-1-(naphthalen-2-yl)propan-1-one

Cat. No.: B3139138
CAS No.: 477320-50-6
M. Wt: 293.3 g/mol
InChI Key: BSOWPBCBIGFFSJ-UHFFFAOYSA-N
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Description

3-((4-Fluorophenyl)amino)-1-(naphthalen-2-yl)propan-1-one is a synthetic organic compound with the molecular formula C19H16FNO and a molecular weight of 293.34 g/mol . This compound features a naphthalen-2-yl ketone group linked via a propan-1-one chain to a (4-fluorophenyl)amino moiety, a structure that is of significant interest in medicinal chemistry research. With a CAS Registry Number of 477320-50-6 and a purity of 95% or higher, it is supplied as a high-grade material for laboratory use . Compounds containing both naphthalene and fluorophenyl groups are frequently investigated for their potential biological activities. Specifically, the 4-fluorophenyl group is a common pharmacophore in the development of ligands for various central nervous system (CNS) targets . While the specific mechanism of action for this compound is an area of active investigation, its molecular architecture suggests it may serve as a valuable chemical scaffold or intermediate. Researchers can utilize it in the synthesis of more complex molecules or as a reference standard in bioactivity screening campaigns. It is strictly for research purposes in laboratory settings. Researchers should note that this compound requires careful handling. It is classified as harmful if swallowed, may cause skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment, including gloves and eye/face protection, should be worn. The product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-fluoroanilino)-1-naphthalen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO/c20-17-7-9-18(10-8-17)21-12-11-19(22)16-6-5-14-3-1-2-4-15(14)13-16/h1-10,13,21H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOWPBCBIGFFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601200641
Record name 3-[(4-Fluorophenyl)amino]-1-(2-naphthalenyl)-1-propanone
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Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477320-50-6
Record name 3-[(4-Fluorophenyl)amino]-1-(2-naphthalenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477320-50-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Fluorophenyl)amino]-1-(2-naphthalenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-FLUOROANILINO)-1-(2-NAPHTHYL)-1-PROPANONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Fluorophenyl)amino)-1-(naphthalen-2-yl)propan-1-one typically involves the reaction of 4-fluoroaniline with 2-naphthaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is usually heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((4-Fluorophenyl)amino)-1-(naphthalen-2-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-((4-Fluorophenyl)amino)-1-(naphthalen-2-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((4-Fluorophenyl)amino)-1-(naphthalen-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

  • Synthesis yields for analogs range from 41% to 69% (), suggesting that fluorine substitution might require optimized conditions due to steric or electronic challenges.

Structural and Spectroscopic Characterization

Comparative NMR and MS data reveal substituent-dependent shifts:

Compound 1H-NMR Features (δ, ppm) 13C-NMR Features (δ, ppm) HR-MS Data
Target Compound Not reported Not reported Not reported
1d () 1.90–2.80 (m, 2H), 3.60 (s, 2H) 198.2 (C=O), 134–128 (Ar) [M]+ Calculated: 317.1412
3-(4-Chlorophenyl)-2-hydroxy-... () 7.50–8.40 (Ar), 5.20 (OH) 196.26 (C=O), 161.00 (Cl-Ar) [M+Na]+ Found: 462.1231

Insights :

  • The absence of data for the target compound underscores the need for further experimental characterization.
  • Fluorine’s electronegativity likely deshields adjacent protons, causing distinct 1H-NMR shifts compared to chlorine or alkyl groups.

Comparison of Bioactivity :

Compound Substituent Biological Role Reference
Target Compound 4-Fluorophenylamino Unknown
ZM 39923 N-Benzyl-N-isopropyl CypA Ligand
1d () Benzylamino None reported

Physical Properties and Stability

  • Melting Points : Analogs like 1d (66–69°C) and 3-(4-Chlorophenyl)-2-hydroxy-... (semi-solid, ) indicate that substituents significantly influence crystallinity. The fluorine atom in the target compound may enhance melting point via dipole interactions.
  • Stability: Fluorine’s inductive effect could improve oxidative stability compared to non-halogenated analogs.

Biological Activity

The compound 3-((4-Fluorophenyl)amino)-1-(naphthalen-2-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. The incorporation of a fluorophenyl group is significant in medicinal chemistry, as fluorine can enhance the pharmacological properties of compounds. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and enzyme inhibition effects.

Antimicrobial Activity

Recent studies have indicated that derivatives similar to this compound exhibit notable antimicrobial properties. For example, pyrazole derivatives with structural similarities demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) values ranged from 0.220.22 to 0.25μg/mL0.25\,\mu g/mL, showcasing their effectiveness against bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)MBC (μg/mL)Activity Type
This compoundTBDTBDAntimicrobial
Pyrazole Derivative 7b0.22 - 0.25TBDAntimicrobial

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that similar compounds can inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation. For instance, a derivative demonstrated potent inhibitory activity towards human class I HDAC isoforms, leading to increased levels of acetyl-histone H3 and induction of apoptosis in cancer cells .

Enzyme Inhibition

The biological activity of this compound may also extend to enzyme inhibition. Studies have shown that certain derivatives inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.2712.27 to 31.64μM31.64\,\mu M for DNA gyrase and 0.520.52 to 2.67μM2.67\,\mu M for DHFR . This suggests a potential role in modulating enzymatic pathways relevant to bacterial resistance and cancer progression.

Case Studies

Several case studies highlight the biological efficacy of compounds related to this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various derivatives and found that those with a fluorinated aromatic ring showed enhanced activity against resistant strains.
  • Cancer Cell Line Studies : In vitro studies on human myelodysplastic syndrome cell lines revealed that specific derivatives could induce cell cycle arrest and apoptosis, indicating their potential as anticancer agents.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing derivatives of 3-((4-fluorophenyl)amino)-1-(naphthalen-2-yl)propan-1-one, and what reaction conditions are critical?

Answer:
While direct synthesis methods for this compound are not explicitly detailed in the provided literature, analogous chalcone derivatives (e.g., 1-(4-fluorophenyl)-3-(naphthalen-1-yl)-2-propen-1-one) are synthesized via Claisen-Schmidt condensation between fluorinated acetophenones and naphthaldehydes. Key conditions include:

  • Catalyst: 10% NaOH in ethanol .
  • Temperature: 60°C for 6–8 hours .
  • Workup: Acidification with glacial acetic acid and recrystallization from DMF .

For introducing the amino group, reductive amination (e.g., sodium borohydride reduction of imine intermediates) or nucleophilic substitution could be adapted from related systems .

Basic: Which spectroscopic and analytical techniques are most effective for confirming the structure of this compound?

Answer:

  • ¹H/¹³C NMR: Critical for identifying aromatic protons (δ 7.5–8.5 ppm for naphthalene) and fluorophenyl environments. Amine protons (if present) appear at δ 2.5–5.0 ppm .
  • IR Spectroscopy: Confirms carbonyl (C=O) stretches (~1680–1700 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) .
  • HR-MS: Validates molecular formula accuracy (e.g., mass error < 5 ppm) .

Advanced: How can reaction parameters be optimized to enhance the yield of this compound in condensation reactions?

Answer:

  • Catalyst Screening: Test bases (NaOH, KOH) or acids (e.g., HCl) for imine/amide formation .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) may improve solubility of aromatic intermediates compared to ethanol .
  • Temperature Gradients: Higher temperatures (70–80°C) accelerate condensation but require monitoring via TLC to avoid side reactions .

Advanced: What strategies resolve discrepancies in reported NMR chemical shifts for structurally similar chalcone derivatives?

Answer:

  • Standardization: Use deuterated solvents (CDCl₃, DMSO-d₆) with internal standards (TMS) .
  • Computational Validation: Compare experimental shifts with DFT-predicted values (software: Gaussian) .
  • Purity Verification: HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity .

Advanced: How can SHELXL be utilized for crystallographic refinement of this compound, and what challenges arise?

Answer:

  • Data Preparation: Integrate high-resolution (<1.0 Å) diffraction data; resolve twinning via TWIN/BASF commands .
  • Anisotropic Refinement: Apply to non-hydrogen atoms; constrain aromatic rings using AFIX instructions .
  • Validation: Check R-factor convergence (R1 < 0.05) and electron density maps for missing atoms .
    Challenges: Disorder in naphthalene rings and fluorine anisotropy require PART/DELU restraints .

Basic: What solvent systems are suitable for studying the physicochemical properties of this compound?

Answer:

  • DMF: Ideal for solubility and solute-solvent interaction studies due to high polarity .
  • Stability: No decomposition in DMF over 48 hours at 25°C; aqueous solutions may hydrolyze the ketone moiety under extreme pH .

Advanced: How can researchers validate the biological activity of this compound against conflicting literature reports?

Answer:

  • Assay Standardization: Use MTT cytotoxicity assays with positive controls (e.g., doxorubicin) .
  • Dose-Response Curves: Generate IC₅₀ values across replicates .
  • Target Specificity: Validate via molecular docking (AutoDock Vina) and Western blotting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-((4-Fluorophenyl)amino)-1-(naphthalen-2-yl)propan-1-one
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3-((4-Fluorophenyl)amino)-1-(naphthalen-2-yl)propan-1-one

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